7-Quinazolinol, 5-chloro-

Vue d'ensemble

Description

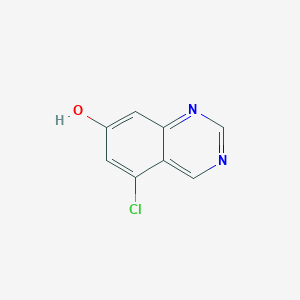

7-Quinazolinol, 5-chloro-: is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties . The presence of a chlorine atom at the 5th position and a hydroxyl group at the 7th position in the quinazoline ring structure enhances its chemical reactivity and potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Quinazolinol, 5-chloro- typically involves the condensation of 4-chloroanthranilic acid with formamide or other suitable reagents under controlled conditions. One common method includes:

Condensation Reaction: 4-chloroanthranilic acid is reacted with formamide at elevated temperatures (around 120°C) to form the quinazoline ring.

Industrial Production Methods: Industrial production of 7-Quinazolinol, 5-chloro- may involve large-scale synthesis using similar condensation and hydroxylation reactions, optimized for yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom at position 5 undergoes nucleophilic displacement under specific conditions:

Mechanism : Proceeds via an intermediate addition product (Meisenheimer complex), followed by elimination of HCl .

Electrophilic Substitution Reactions

Electrophilic substitution is limited due to the electron-withdrawing chlorine. Nitration occurs selectively at position 6:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Fuming HNO/HSO | 0–5°C, 4 hours | 5-Chloro-6-nitro-7-quinazolinol | 40–45% |

Note : The hydroxyl group at position 7 directs nitration to position 6 via resonance stabilization of the intermediate .

Condensation and Cyclization Reactions

The hydroxyl group facilitates condensation with carbonyl compounds:

Schiff Base Formation

Reaction with aldehydes (e.g., 5-chloro-2-hydroxybenzaldehyde) yields Schiff bases, which exhibit cytotoxic activity :

Alkylation and Acylation

The hydroxyl group undergoes O-alkylation and acylation:

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| O-Methylation | Methyl iodide, KCO | 5-Chloro-7-methoxyquinazoline | 70–75% | |

| Acetylation | Acetic anhydride, pyridine | 5-Chloro-7-acetoxyquinazoline | 80–85% |

Key Insight : Alkylation at the hydroxyl group improves lipophilicity, enhancing bioavailability .

Addition Reactions

Quinazoline’s 3,4-double bond reacts with Grignard reagents:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenylmagnesium bromide | THF, 0°C | 5-Chloro-4-phenyl-3,4-dihydroquinazolin-7-ol | 60–65% |

Mechanism : Nucleophilic addition at position 4 forms dihydroquinazoline derivatives, stabilized by the hydroxyl group .

Biological Activity-Driven Modifications

7-Quinazolinol, 5-chloro- serves as a scaffold for anticancer and anti-inflammatory agents:

Anticancer Analogues

-

Michael Adducts : Reaction with acrylonitrile derivatives yields irreversible kinase inhibitors (IC: 3.27–4.36 µg/mL against MCF-7 cells) .

-

Quinazolinone-Triazoles : Exhibit PDE7A inhibition (73.4% at 100 µM) via π-π stacking with Phe416 and hydrogen bonding with Gln413 .

Antibacterial Derivatives

-

Thioether Formation : Reaction with 2-mercaptobenzoxazole forms sulfanyl derivatives with MIC values of 8–16 µg/mL against S. aureus .

Stability and Degradation

-

Photodegradation : UV light induces cleavage of the C–Cl bond, forming 7-quinazolinol as a major degradation product.

-

Hydrolysis : Resistant to acidic hydrolysis but undergoes slow dechlorination in alkaline conditions (pH > 10).

Table 2: Biological Activity of Derivatives

| Derivative | Target | IC/MIC | Source |

|---|---|---|---|

| 5-Chloro-7-methoxyquinazoline | S. aureus | 16 µg/mL | |

| Triazole-quinazoline | PDE7A | 73.4% inhibition (100 µM) | |

| Schiff Base | MCF-7 cells | 3.27 µg/mL |

Applications De Recherche Scientifique

Chemistry: 7-Quinazolinol, 5-chloro- is used as a building block in the synthesis of more complex quinazoline derivatives with potential biological activities.

Biology: It is studied for its potential as an enzyme inhibitor, particularly in pathways involving kinases and other regulatory proteins.

Medicine: Due to its anticancer properties, 7-Quinazolinol, 5-chloro- is investigated for its potential use in cancer therapy. It may also have applications in treating bacterial and fungal infections .

Industry: In the pharmaceutical industry, it serves as an intermediate in the synthesis of various drugs and therapeutic agents.

Mécanisme D'action

The mechanism of action of 7-Quinazolinol, 5-chloro- involves its interaction with specific molecular targets, such as kinases and other regulatory proteins. By binding to these targets, it can inhibit their activity, leading to the disruption of critical cellular pathways. This inhibition can result in the induction of apoptosis in cancer cells or the inhibition of bacterial and fungal growth .

Comparaison Avec Des Composés Similaires

Quinazoline: The parent compound, known for its broad range of biological activities.

Quinazolinone: A derivative with a carbonyl group, also exhibiting significant biological activities.

5-Chloroquinazoline: Similar to 7-Quinazolinol, 5-chloro-, but without the hydroxyl group at the 7th position.

Uniqueness: The presence of both the chlorine atom at the 5th position and the hydroxyl group at the 7th position in 7-Quinazolinol, 5-chloro- makes it unique. This combination enhances its chemical reactivity and potential biological activities, distinguishing it from other quinazoline derivatives .

Propriétés

IUPAC Name |

5-chloroquinazolin-7-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-7-1-5(12)2-8-6(7)3-10-4-11-8/h1-4,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQHBVHVXGYGGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=CN=CN=C21)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801313989 | |

| Record name | 5-Chloro-7-quinazolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185437-37-0 | |

| Record name | 5-Chloro-7-quinazolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185437-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-7-quinazolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.